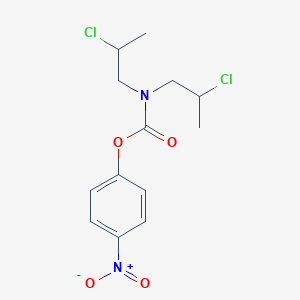
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenyl group attached to a carbamate moiety, which is further substituted with two chloropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate typically involves the reaction of 4-nitrophenol with N,N-bis(2-chloropropyl)carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloropropyl groups can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-nitrophenyl) N,N-bis(2-chloroethyl)carbamate
- (4-nitrophenyl) N,N-bis(2-chlorobutyl)carbamate
- (4-nitrophenyl) N,N-bis(2-chloropropyl)urea
Uniqueness
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties
Properties
CAS No. |
13723-40-5 |
|---|---|
Molecular Formula |
C13H16Cl2N2O4 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-9(14)7-16(8-10(2)15)13(18)21-12-5-3-11(4-6-12)17(19)20/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
XYXLCCMWUNABBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)Cl)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















